1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
Description
Structural Elucidation and Nomenclature of 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
Core Scaffold Topology and Stereochemical Considerations
The compound’s core scaffold consists of a 1,2,3,4-tetrahydroisoquinoline (THIQ) system, a bicyclic structure comprising a benzene ring fused to a partially saturated piperidine ring. The THIQ framework adopts a boat-like conformation in its saturated six-membered ring, with the nitrogen atom positioned at the bridgehead (position 1). Substituents at position 1 (pyridin-2-yl group) and position 6 (hydroxyl group) introduce steric and electronic perturbations that influence the molecule’s three-dimensional arrangement.
Crystallographic studies of analogous THIQ derivatives reveal average bond lengths of 1.40–1.42 Å for aromatic C–C bonds in the benzene ring and 1.47–1.51 Å for C–N bonds in the piperidine moiety. The pyridin-2-yl substituent at position 1 adopts a planar geometry, with dihedral angles of 12.5–18.7° relative to the THIQ plane, as observed in molecular dynamics simulations of related compounds. The hydroxyl group at position 6 participates in intramolecular hydrogen bonding with the nitrogen lone pair, stabilizing a cis-fused ring conformation.
Stereochemical analysis indicates that the THIQ scaffold’s chiral center at position 1 (pyridinyl attachment point) exhibits R-configuration in synthetic analogs with comparable substitution patterns. Enantiomeric pairs of similar derivatives demonstrate differential biological activity, with R-isomers showing 3–5× greater receptor binding affinity in pharmacological assays.
Table 1: Key Structural Parameters of this compound and Analogues
IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name derives from the parent tetrahydroisoquinoline system. Numbering begins at the bridgehead nitrogen (position 1), proceeds clockwise around the benzene ring to position 6 (hydroxyl group), and continues through the piperidine ring. The full name is constructed as:
6-hydroxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Alternative nomenclature includes:
- 1-(2-Pyridinyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline (substituent priority order)
- 6-Hydroxy-1-(pyridin-2-yl)-THIQ (abbreviated form retaining THIQ acronym)
CAS Registry entries for related compounds use inverted substituent ordering, as seen in 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CID 590430) and 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CID 21888155). The pyridinyl substituent’s position is specified using the ortho (2-), meta (3-), or para (4-) prefix in common naming systems, though this practice is discouraged under IUPAC guidelines.
Comparative Analysis with Related Tetrahydroisoquinoline Derivatives
Structural comparisons reveal three key variations among THIQ derivatives:
Substituent Position : Unlike natural alkaloids that frequently bear substituents at positions 3 and 7 (e.g., salsolinol), synthetic derivatives like this compound prioritize positions 1 and 6 for functionalization. The 1-pyridinyl/6-hydroxy pattern occurs in <2% of known THIQ analogs.
Ring Saturation : Fully saturated decahydroisoquinolines exhibit greater conformational flexibility but reduced aromatic stabilization energy (ΔE = 28–32 kcal/mol) compared to partially saturated THIQ derivatives.
Heteroatom Incorporation : Replacement of the piperidine nitrogen with oxygen (tetrahydroisoquinolin-8-ol derivatives) decreases basicity (pK~a~ shift from 5.14 to 3.89) while increasing hydrogen bonding capacity.
Table 2: Property Comparison of Select THIQ Derivatives
| Compound | LogP | Polar Surface Area (Ų) | H-Bond Donors |
|---|---|---|---|
| 1-(Pyridin-2-yl)-6-hydroxy-THIQ | 1.82 | 56.3 | 2 |
| THIQ3CA | -0.17 | 98.4 | 4 |
| 6-Hydroxy-THIQ | 0.91 | 49.1 | 2 |
| 1-Benzyl-THIQ | 2.45 | 12.4 | 0 |
The pyridinyl substituent introduces a 43% increase in polar surface area compared to benzyl analogs, enhancing water solubility (calculated solubility = 8.7 mg/mL vs. 1.2 mg/mL for 1-benzyl-THIQ). Piperidine ring conformation analysis shows that 1-substituents larger than methyl (e.g., pyridinyl) enforce a chair-like geometry in 78% of molecular dynamics trajectories, versus 52% in unsubstituted THIQ.
Properties
CAS No. |
600647-83-4 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C14H14N2O/c17-11-4-5-12-10(9-11)6-8-16-14(12)13-3-1-2-7-15-13/h1-5,7,9,14,16-17H,6,8H2 |
InChI Key |
WHQICCPCPKXDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Formation of N-(2-Bromobenzyl) Amines
Starting materials are typically ortho-brominated aromatic aldehydes and primary amines (e.g., anilines or pyridin-2-yl amines). These undergo condensation under reductive conditions to form N-aryl 2-bromobenzylamines, which serve as key intermediates.
- Conditions: Reductive amination is performed using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) in inert solvents like dichloromethane at 0 °C to room temperature.
- Duration: Reaction times range from minutes to several hours depending on scale and substrate reactivity.
Suzuki–Miyaura Cross-Coupling to Introduce the C-3/C-4 Unit
The C-3/C-4 portion of the tetrahydroisoquinoline is introduced using commercially available 2-ethoxyvinyl pinacolboronate under palladium catalysis.
- Catalyst: Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))
- Base: Cesium carbonate (Cs2CO3)
- Solvent: Degassed 1,4-dioxane with aqueous phase
- Temperature: 75 °C
- Time: Approximately 19 hours
- Outcome: Formation of ortho-ethoxyvinyl benzylamines, which are isolated as crude products without purification to avoid yield loss.
Intramolecular Reductive Cyclization to Form the Tetrahydroisoquinoline Ring
The crude ortho-ethoxyvinyl benzylamines undergo intramolecular reductive amination to cyclize and form the tetrahydroisoquinoline core.
- Reagents: Triethylsilane (Et3SiH) and trifluoroacetic acid (TFA)
- Solvent: Dry dichloromethane (DCM)
- Temperature: 0 °C to room temperature
- Time: 2.5 to 3.5 hours
- Yields: Moderate yields ranging from 30% to 41% over two steps, depending on conditions and purification methods.
Hydroxylation at the 6-Position
Selective hydroxylation to introduce the 6-hydroxy group on the tetrahydroisoquinoline ring can be achieved by oxidation of a methyl or other suitable precursor group.
- Oxidizing agents: Sulfur trioxide-pyridine complex (SO3-pyridine) in the presence of a base such as triethylamine, or other mild oxidants.
- Solvent: Dimethyl sulfoxide (DMSO) or similar inert solvents
- Temperature: 0 °C to room temperature
- Time: Minutes to hours depending on reagent and substrate.
Alternatively, hydroxylation can be introduced earlier in the synthetic sequence by using appropriately substituted starting materials.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive amination | NaBH(OAc)3, Et3N (optional) | DCM | 0 to RT | 1 min to 24 h | Not specified | Forms N-aryl 2-bromobenzylamines |
| Suzuki–Miyaura coupling | Pd(PPh3)4, Cs2CO3 | 1,4-Dioxane/H2O | 75 | ~19 h | ~50 (isolated) | Introduces ethoxyvinyl group |
| Intramolecular reductive cyclization | Et3SiH (2.5-10 equiv), TFA (10-13 equiv) | Dry DCM | 0 to RT | 2.5 to 3.5 h | 30-41 (over 2 steps) | Purification affects yield |
| Hydroxylation | SO3-pyridine, Et3N | DMSO | 0 to RT | 1 min to 10 h | Not specified | Selective oxidation to 6-hydroxy derivative |
Research Findings and Analysis
- The use of ortho-brominated aromatic aldehydes ensures regioselective formation of the tetrahydroisoquinoline ring without regioisomeric byproducts.
- Avoiding purification of intermediates such as ortho-ethoxyvinyl benzylamines improves overall yield by minimizing product loss.
- The intramolecular reductive amination step is sensitive to reagent equivalents and temperature; lower equivalents of triethylsilane at room temperature can improve yield and reduce purification complexity.
- Hydroxylation at the 6-position is typically performed post-cyclization via mild oxidation, preserving the integrity of the heterocyclic core.
- The overall synthetic route is concise, typically requiring only two to three key steps after initial amine and aldehyde condensation, making it suitable for scale-up and industrial application.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution using sodium hydride.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce piperidine derivatives.
- Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 1-, 6-, and 7-positions of tetrahydroisoquinolines are critical for modulating biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- 1-Position Substitutions : The pyridin-2-yl group in the target compound contrasts with benzyl or dimethoxyphenyl groups in analogs. Pyridine’s nitrogen may improve solubility and hydrogen-bonding capacity compared to bulkier aryl groups .
- 6-Position : The hydroxyl group is conserved across analogs, suggesting its role in hydrogen bonding to biological targets (e.g., receptors) .
- 7-Position Modifications : Analogs with alkoxy or piperidinylethoxy groups at this position exhibit enhanced receptor selectivity (e.g., orexin 1 vs. orexin 2) .
Physicochemical and Pharmacological Properties
Metabolic Stability : The pyridin-2-yl group may confer resistance to oxidative metabolism compared to benzyl-substituted analogs, improving half-life .
Biological Activity
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structural formula is represented as follows:
This structure features a tetrahydroisoquinoline core with a pyridine moiety, contributing to its unique biological profile.
Anticancer Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer effects. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 (human epidermoid) | <10 | Induction of apoptosis via caspase activation |
| HT-29 (colon carcinoma) | 150 | Cell cycle arrest at G0/G1 phase |
| HepG2 (liver carcinoma) | Varies | Disruption of cyclin expression |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation.
Neuroprotective Effects
The neuroprotective potential of tetrahydroisoquinoline derivatives has also been explored. These compounds have been found to inhibit voltage-gated calcium channels in neuronal cell lines, which is crucial for preventing excitotoxicity associated with neurodegenerative diseases.
Orexin Receptor Antagonism
This compound has been identified as a non-peptide antagonist of human orexin receptors. This property indicates potential applications in treating sleep disorders and obesity by modulating orexin signaling pathways.
Study on Anticancer Activity
A recent study investigated the anticancer activity of various tetrahydroisoquinoline derivatives against K562 chronic myelogenous leukemia cells. The results demonstrated that these compounds could halt S phase progression and promote differentiation into erythroblasts.
Neuroprotective Mechanism Study
Another research effort evaluated the neuroprotective effects of tetrahydroisoquinoline derivatives in zebrafish models. The treated embryos exhibited reduced tumor growth and improved neuronal viability, suggesting potential therapeutic avenues for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
